An In-Depth Technical Guide to N-Acetylmethioninamide (Ac-Met-NH2): Structure, Molecular Weight, and Characterization
An In-Depth Technical Guide to N-Acetylmethioninamide (Ac-Met-NH2): Structure, Molecular Weight, and Characterization
Introduction: The Significance of Modified Amino Acids in Scientific Research
In the realms of biochemistry, pharmacology, and drug development, the modification of amino acids and peptides is a cornerstone of innovation. These modifications, often involving the termini of the molecules, can dramatically alter their physicochemical properties, bioavailability, and biological activity. This guide focuses on a specific modified amino acid, N-acetylmethioninamide, ubiquitously known by its condensed formula, Ac-Met-NH2.
Ac-Met-NH2 is a derivative of the essential amino acid L-methionine, featuring two critical modifications: an N-terminal acetylation and a C-terminal amidation. N-terminal acetylation, the addition of an acetyl group (CH₃CO-) to the alpha-amino group, is one of the most common protein modifications in eukaryotes, affecting as many as 85% of human proteins.[1] This modification neutralizes the positive charge of the N-terminus, which can enhance the molecule's stability by protecting it from enzymatic degradation by aminopeptidases.[1]
Conversely, C-terminal amidation involves the conversion of the C-terminal carboxyl group (-COOH) into a carboxamide group (-CONH₂). This modification removes the negative charge at the C-terminus, bringing the peptide mimic closer to its native protein counterpart and often enhancing its biological activity and stability.[2] The study of molecules like Ac-Met-NH2 provides researchers with a fundamental understanding of how these modifications influence molecular behavior, offering a building block for the design of novel peptides and therapeutic agents with improved pharmacokinetic profiles.
Chemical Structure and Physicochemical Properties
The unambiguous identification and characterization of Ac-Met-NH2 begin with a thorough understanding of its chemical structure.
Systematic Name: (2S)-2-acetamido-4-(methylthio)butanamide
Synonyms: Ac-L-Met-NH2, N-acetyl-L-methioninamide[2]
CAS Number: 23361-37-7[2]
Chemical Formula: C₇H₁₄N₂O₂S[2]
The structure of Ac-Met-NH2 incorporates the methionine side chain, which includes a thioether group, making it one of the two sulfur-containing proteinogenic amino acids. The N-terminus is capped with an acetyl group, and the C-terminus is an amide.
Molecular Weight Determination: A Foundational Calculation
The molecular weight of a compound is a fundamental property, crucial for its quantification and identification, particularly in mass spectrometry. It can be expressed as either the monoisotopic mass or the average molecular weight.
1. Monoisotopic Mass Calculation
The monoisotopic mass is calculated using the mass of the most abundant naturally occurring isotope of each element.[3] This value is of paramount importance in high-resolution mass spectrometry.
The calculation is as follows:
-
Monoisotopic Mass = (7 × Mass of ¹²C) + (14 × Mass of ¹H) + (2 × Mass of ¹⁴N) + (2 × Mass of ¹⁶O) + (1 × Mass of ³²S)
-
Monoisotopic Mass = (7 × 12.000000) + (14 × 1.007825) + (2 × 14.003074) + (2 × 15.994915) + (1 × 31.972071)
-
Monoisotopic Mass = 84.000000 + 14.10955 + 28.006148 + 31.98983 + 31.972071
-
Monoisotopic Mass = 190.0776 Da
2. Average Molecular Weight Calculation
The average molecular weight is determined by summing the standard atomic weights of the constituent atoms, which are the weighted averages of the natural abundances of all isotopes of that element.[4][5]
The calculation is as follows:
-
Average Molecular Weight = (7 × Atomic Weight of C) + (14 × Atomic Weight of H) + (2 × Atomic Weight of N) + (2 × Atomic Weight of O) + (1 × Atomic Weight of S)
-
Average Molecular Weight = (7 × 12.011) + (14 × 1.008) + (2 × 14.007) + (2 × 15.999) + (1 × 32.06)
-
Average Molecular Weight = 84.077 + 14.112 + 28.014 + 31.998 + 32.06
-
Average Molecular Weight = 190.261 g/mol [2]
| Parameter | Value | Source |
| Chemical Formula | C₇H₁₄N₂O₂S | [2] |
| CAS Number | 23361-37-7 | [2] |
| Monoisotopic Mass | 190.0776 Da | Calculated |
| Average Molecular Weight | 190.261 g/mol | [2] |
| Melting Point | 146 - 151 °C | [2] |
| Appearance | White to off-white powder/solid | [2] |
Synthesis and Purification
The synthesis of Ac-Met-NH2 can be achieved through standard peptide chemistry techniques, often involving a solution-phase or solid-phase approach. Below is a representative workflow for the synthesis of an N-acetylated, C-amidated amino acid.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of Ac-Met-NH2.
Experimental Protocol: Solid-Phase Synthesis
-
Resin Preparation: Start with a Rink Amide resin, which is designed to yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: Couple Fmoc-L-methionine to the resin using a standard coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of methionine by treating the resin with a solution of 20% piperidine in DMF.
-
N-terminal Acetylation: Acetylate the newly freed N-terminal amine by reacting the resin-bound methionine with acetic anhydride and a non-nucleophilic base such as DIPEA in DMF. This step "caps" the N-terminus.
-
Cleavage and Deprotection: Cleave the Ac-Met-NH2 from the resin and simultaneously remove any side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers to protect the methionine side chain.
-
Purification: Precipitate the crude product in cold diethyl ether, then purify it using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Final Product: Lyophilize the pure fractions to obtain Ac-Met-NH2 as a white, fluffy powder.
Analytical Characterization
Rigorous analytical techniques are essential to confirm the identity, purity, and structure of the synthesized Ac-Met-NH2.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the standard method for assessing the purity of peptides and their derivatives.[6] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: Analytical RP-HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Expected Outcome: A single, sharp peak indicates a high degree of purity. The retention time will depend on the specific column and gradient conditions but will reflect the moderate hydrophobicity of Ac-Met-NH2.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to elucidate the structure through fragmentation analysis (MS/MS).
Expected Mass Spectrum:
-
Full Scan (MS1): The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 191.0854 (monoisotopic) or 191.27 (average).
-
Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ ion is expected to yield characteristic b- and y-ions. N-terminal acetylation is known to promote the formation of a diagnostic b₁-ion.
Predicted Fragmentation Pathway:
Caption: Predicted key fragments in the tandem mass spectrum of Ac-Met-NH2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure and connectivity of the molecule.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Amide Protons (NH): The N-acetyl amide proton and the C-terminal amide protons are expected to appear as broad singlets or multiplets in the region of 7.5-8.5 ppm.
-
Alpha-Proton (α-CH): The proton on the alpha-carbon, adjacent to the acetylated nitrogen, will be a multiplet around 4.2-4.5 ppm.
-
Side Chain Protons (β-CH₂, γ-CH₂, S-CH₃):
-
The β- and γ-protons will appear as multiplets between 1.8-2.6 ppm.
-
The thioether methyl protons (S-CH₃) will be a sharp singlet around 2.1 ppm.
-
-
Acetyl Protons (Ac-CH₃): The methyl protons of the acetyl group will be a sharp singlet around 1.9 ppm.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the 170-175 ppm region for the amide and acetyl carbonyls.
-
Alpha-Carbon (α-C): The alpha-carbon should resonate around 50-55 ppm.
-
Side Chain Carbons (β-C, γ-C, S-CH₃):
-
β- and γ-carbons are expected in the 25-35 ppm range.
-
The S-methyl carbon will be around 15 ppm.
-
-
Acetyl Carbon (Ac-CH₃): The acetyl methyl carbon will appear around 22-24 ppm.
Conclusion
N-acetylmethioninamide (Ac-Met-NH2) serves as an exemplary model for understanding the impact of terminal modifications on amino acids. Its structure, characterized by N-terminal acetylation and C-terminal amidation, imparts increased stability and neutrality, making it a valuable tool for researchers in peptide design and drug development. The systematic approach to its synthesis, purification, and detailed characterization through HPLC, mass spectrometry, and NMR spectroscopy, as outlined in this guide, provides a robust framework for its scientific investigation and application.
References
- Wu, W., Goldstein, G., Adams, C., Matthews, R. H., & Ercal, N. (2005). Separation and quanti cation ofN-acetyl-l-cysteine. andN-acetyl-cysteine-amide by HPLC. with uorescence detection.
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PubChem. (n.d.). N-acetyl-L-methionine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-acetylmethioninate. National Center for Biotechnology Information. Retrieved from [Link]
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University of Missouri. (n.d.). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]
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Engineering LibreTexts. (2021). 5: Molecular Weight Averages. Retrieved from [Link]
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IonSource. (2005). Monoisotopic and Average Mass. Retrieved from [Link]
- Gani, O., & Engh, R. A. (2010). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. Journal of the American Society for Mass Spectrometry, 21(9), 1549–1558.
- Aksnes, H., Ree, R., & Arnesen, T. (2019). Co-translational, Post-translational, and Non-canonical N-Terminal Acetylation of Proteins. FEBS Journal, 286(12), 2909-2927.
- Conlon, J. M. (2010). Purification of naturally occurring peptides by reversed-phase HPLC. Methods in Molecular Biology, 611, 213–222.
- Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science, Chapter 11, Unit 11.6.
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IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]
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Britannica. (2023). Atomic weight. Retrieved from [Link]
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IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 431–439.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
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